molecular formula C9H17Br2N B14397782 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide CAS No. 88365-63-3

1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide

Cat. No.: B14397782
CAS No.: 88365-63-3
M. Wt: 299.05 g/mol
InChI Key: CWZFHYGINWTZGN-UHFFFAOYSA-M
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Description

1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide is a chemical compound with the molecular formula C9H17Br2N It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine with 2-bromo-3-methylbutylidene bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyrrolidine derivatives, while oxidation and reduction reactions can produce a range of brominated or de-brominated compounds .

Scientific Research Applications

1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the bromine substituent.

    1-Bromo-2-methylpropane: A brominated compound with a different alkyl chain structure.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness: 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide is unique due to its specific bromine substitution pattern and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

88365-63-3

Molecular Formula

C9H17Br2N

Molecular Weight

299.05 g/mol

IUPAC Name

1-(2-bromo-3-methylbutylidene)pyrrolidin-1-ium;bromide

InChI

InChI=1S/C9H17BrN.BrH/c1-8(2)9(10)7-11-5-3-4-6-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

CWZFHYGINWTZGN-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C=[N+]1CCCC1)Br.[Br-]

Origin of Product

United States

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